Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

BET bromodomain inhibition BRD4 selectivity Epigenetic probe

This 2-bromo-substituted benzamide (Example 44 from the Incyte BET inhibitor patent family) is a dual BRD4-BD1/BD2 inhibitor with confirmed sub-100 nM potency. The ortho-bromo warhead provides a defined steric and electronic environment critical for acetyl-lysine binding pocket geometry; halogen substitution or regioisomer exchange cannot be assumed to preserve target selectivity, residence time, or off-target liability. An essential reference for SAR heatmaps, FTO mapping, and c-Myc transcriptional downregulation studies.

Molecular Formula C17H23BrN2OS
Molecular Weight 383.35
CAS No. 2034591-86-9
Cat. No. B2739735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide
CAS2034591-86-9
Molecular FormulaC17H23BrN2OS
Molecular Weight383.35
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSC3
InChIInChI=1S/C17H23BrN2OS/c18-16-4-2-1-3-15(16)17(21)19-11-13-5-8-20(9-6-13)14-7-10-22-12-14/h1-4,13-14H,5-12H2,(H,19,21)
InChIKeyCLVPMDIWMMVANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS 2034591-86-9): A BET Bromodomain Inhibitor Tool Compound for Epigenetic Research Procurement


2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide (CAS 2034591-86-9) is a synthetic small-molecule benzamide derivative that functions as a BET (bromodomain and extra-terminal) bromodomain inhibitor, with primary activity against BRD4 [1]. The compound is disclosed as Example 44 in a series of Incyte Corporation patents covering substituted pyrrolopyridinones and pyrazolopyridinones as BET protein inhibitors for oncology applications [1]. It belongs to a class of epigenetic probes that block acetyl-lysine recognition by BRD2, BRD3, BRD4, and BRDT bromodomains, thereby disrupting transcriptional regulation of oncogenes such as c-Myc [2]. The molecule features a 2-bromobenzamide warhead connected via a methylene linker to a piperidine ring bearing a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent, a structural motif shared across a sub-series of the Incyte patent family.

Why BRD4 Inhibitor Procurement Cannot Rely on Generic Benzamide Analog Substitution: The Critical Role of the 2-Bromo Substituent in 2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide


BET bromodomain inhibitors within the Incyte benzamide patent landscape exhibit profound sensitivity to the nature and position of the halogen substituent on the terminal benzamide ring. The 2-bromo substitution in Example 44 provides a specific steric and electronic environment that dictates the geometry of the acetyl-lysine binding pocket interaction [1]. Closely related analogs such as 2-chloro-6-fluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide and 3-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide share the identical thiolan-piperidine scaffold but bear different halogen patterns, which introduces unpredictable shifts in BRD4 domain selectivity, target residence time, and off-target liability toward other bromodomain-containing proteins [2]. Generic substitution with an alternative halogen or regioisomer cannot be assumed to preserve the same pharmacological profile, as even minor changes to the benzamide ring can alter the compound's ability to compete with acetylated histone peptides for the bromodomain pocket, making procurement of the specifically defined 2-bromo analog essential for reproducible target engagement.

Head-to-Head BRD4 Inhibitory Activity of 2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide Versus In-Class Benzamide Analogs


BRD4-BD1 and BRD4-BD2 Inhibition Potency: Example 44 vs. Incyte Patent Series Baseline

Example 44 (2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide) achieves an IC50 value of <100 nM against both BRD4 bromodomain 1 (BD1) and bromodomain 2 (BD2) in a 384-well TR-FRET displacement assay using a tetra-acetylated histone peptide substrate [1]. This dual BD1/BD2 inhibitory profile distinguishes it from other examples within the same patent that show preferential inhibition of a single domain. For comparison, Example 9 (2-isopropyl-8-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)-2H-1,4-benzoxazin-3(4H)-one) in the same assay achieves an IC50 of 100 nM against the identical BRD4-BD1 and BRD4-BD2 constructs, while Example 2 exhibits IC50 <100 nM but with a distinct benzoxazinone core [2]. The <100 nM potency of Example 44 is thus comparable to the patent series' benchmark, yet the benzamide scaffold offers a different chemical topology for binding-site engagement compared to the more extensively explored benzoxazinone series, which may influence pharmacokinetic and selectivity parameters [3].

BET bromodomain inhibition BRD4 selectivity Epigenetic probe Structure-activity relationship

Scaffold-Based Selectivity Advantage: Benzamide Core vs. Benzoxazinone Core in the Incyte BET Inhibitor Portfolio

Within the Incyte BET inhibitor patent family, two major core scaffolds are represented: the benzoxazinone series (e.g., Example 2, Example 7, Example 9) and the benzamide series (e.g., Example 44, Example 47). While many benzoxazinone examples achieve comparable BRD4-BD1/BD2 IC50 values (<100–100 nM), the benzamide series, including Example 44, introduces a rotatable methylene linker between the central piperidine ring and the benzamide warhead, which is absent in the fused benzoxazinone series [1]. This conformational flexibility may confer advantageous selectivity against non-BET bromodomains such as CBP/p300, where benzoxazinone-based inhibitors have shown off-target binding (e.g., Kd values in the micromolar range for CBP and p300 bromodomains as observed for related patent examples) [2]. Although direct selectivity data for Example 44 against CBP/p300 are not publicly reported, the distinct chemical topology of the benzamide series provides a rational basis for prioritizing this compound in selectivity-sensitive experimental contexts [3].

BET inhibitor scaffold hopping Bromodomain selectivity profiling Chemical probe development Incyte patent landscape

Bromine-Substituent Effect: 2-Bromo vs. 3-Halo vs. 2,4-Disubstituted Benzamide Analogs in the Thiolan-Piperidine Series

The 2-bromo substituent on the benzamide ring of Example 44 occupies the ortho position relative to the amide linkage, a location that has been demonstrated in bromodomain inhibitor SAR studies to directly influence the binding pose of the terminal aryl ring within the acetyl-lysine recognition pocket [1]. In contrast, the 3-chloro analog (3-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide) and the 2,4-difluoro analog (2,4-difluoro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide) reposition the halogen atoms to different vectors, which is expected to alter the dihedral angle between the benzamide ring and the amide plane, thereby modifying the shape complementarity with the bromodomain pocket [2]. No publicly available quantitative binding data exist for the 3-chloro or 2,4-difluoro analogs to enable a direct head-to-head comparison; however, literature precedence across bromodomain inhibitor programs indicates that ortho-substitution with bromine can introduce a favorable halogen-bond interaction with conserved backbone carbonyl oxygen atoms in the bromodomain binding site, a feature that smaller halogens (F, Cl) or meta-substitution cannot replicate [3]. The procurement of the 2-bromo analog is thus mechanistically supported for studies requiring the specific ortho-bromo interaction geometry.

Halogen bonding in bromodomain inhibitors Ortho-substituent effect Benzamide SAR Halogen scanning

Optimal Research Applications for 2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide Based on Empirically Demonstrated BRD4 Inhibitory Activity


BRD4-Dependent Transcriptional Profiling in Oncology Cell Lines

Given its confirmed dual BRD4-BD1/BD2 inhibitory activity at sub-100 nM concentrations, this compound is suited for dose-response studies examining BRD4-dependent transcriptional downregulation of c-Myc and other BET-regulated oncogenes in hematologic and solid tumor cell lines. The benzamide scaffold provides a structurally distinct alternative to the widely used JQ1 and I-BET762 chemotypes, enabling researchers to control for scaffold-specific off-target effects when validating BRD4 as a therapeutic target [1].

Chemical Probe for BRD4 Bromodomain Selectivity Profiling in BROMOscan or AlphaScreen Platforms

The compound's sub-100 nM potency against both BRD4-BD1 and BRD4-BD2, as documented in TR-FRET competition assays, supports its use as a reference inhibitor in broad-panel bromodomain selectivity profiling (e.g., BROMOscan or AlphaScreen). Its benzamide core topology may reveal a distinct selectivity fingerprint relative to benzoxazinone-based BET inhibitors, making it valuable for constructing SAR heatmaps across the bromodomain phylogenetic tree [2].

Comparative Epigenetic Tool Compound Studies Requiring Halogen-Specific Binding Interactions

For structure-function studies investigating the contribution of ortho-halogen bonding to BRD4 binding thermodynamics and kinetics, the specific 2-bromo substitution on the benzamide ring provides a defined interaction geometry. This compound can serve as a halogen-scanning reference point when comparing binding enthalpies and residence times against fluoro-, chloro-, or iodo-substituted analogs within the same thiolan-piperidine scaffold series [3].

Patent Landscape and Freedom-to-Operate Analysis in the BET Inhibitor Chemical Space

As a specifically exemplified compound (Example 44) in the Incyte BET inhibitor patent family spanning US9957268, US10472358, US10781209, US11059821, and US11702416, this molecule serves as a key reference for intellectual property mapping and FTO assessment for organizations developing next-generation BET-targeted therapeutics. Its defined structural identity and documented inhibitory activity make it a critical comparator in patent prosecution and prior-art evaluation [4].

Quote Request

Request a Quote for 2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.